Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Protecting group orthogonality Solid-phase synthesis Sequential functionalization

Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 1823495-09-5, MW 260.33 g/mol, C15H20N2O2) is a bicyclic bispidine derivative featuring a rigid 3,7-diazabicyclo[3.3.1]nonane scaffold mono-protected at the N3 position with a benzyloxycarbonyl (Cbz) group. This substitution pattern creates a differentiated building block with one protected tertiary amine and one free secondary amine (N7), enabling sequential orthogonal functionalization strategies that are not accessible with unprotected, symmetrically disubstituted, or regioisomeric analogs.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
Cat. No. B11789397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1C2CNCC1CN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-13-6-14(10-17)8-16-7-13/h1-5,13-14,16H,6-11H2
InChIKeyMCEBKTOSSKZINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,7-Diazabicyclo[3.3.1]nonane-3-carboxylate: Core Physicochemical and Structural Identity for Procurement Decisions


Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 1823495-09-5, MW 260.33 g/mol, C15H20N2O2) is a bicyclic bispidine derivative featuring a rigid 3,7-diazabicyclo[3.3.1]nonane scaffold mono-protected at the N3 position with a benzyloxycarbonyl (Cbz) group [1]. This substitution pattern creates a differentiated building block with one protected tertiary amine and one free secondary amine (N7), enabling sequential orthogonal functionalization strategies that are not accessible with unprotected, symmetrically disubstituted, or regioisomeric analogs [2]. Commercial sources supply the compound at ≥95% purity .

Why Generic Bispidine Substitution Fails: Structural and Functional Non-Interchangeability of Benzyl 3,7-Diazabicyclo[3.3.1]nonane-3-carboxylate


Bispidine derivatives bearing different N3/N7 substitution patterns, regioisomeric scaffolds (e.g., 3,6-diazabicyclo[3.2.2]nonane), or alternative protecting groups (e.g., Boc) are not functionally interchangeable with benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate. The Cbz group confers orthogonal hydrogenolytic deprotection capability distinct from acid-labile Boc . The 3,7-diazabicyclo[3.3.1]nonane scaffold enforces a rigid chair-chair conformation critical for metal ion complexation geometry [1], while the N3-carboxylate substitution directly dictates whether this favorable conformation is accessible—N3-appended carboxylates can destabilize the chair-chair conformer [2]. Each of these parameters—protecting group orthogonality, scaffold regiochemistry, and N3-substituent-driven conformation—independently determines the compound's utility in coordination chemistry and multi-step synthesis, rendering generic substitution scientifically invalid.

Quantitative Differentiation Evidence: Benzyl 3,7-Diazabicyclo[3.3.1]nonane-3-carboxylate vs. Closest Analogs


Orthogonal Deprotection Selectivity: Cbz Hydrogenolysis vs. Boc Acidolysis in Bispidine Mono-Protected Intermediates

The Cbz group on benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can be selectively removed via catalytic hydrogenolysis (Pd/C, H₂) without affecting acid-sensitive functionalities, whereas the Boc analog (tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate) requires acidic conditions (TFA or HCl) for deprotection . This orthogonality is critical for multi-step syntheses where acid-labile groups are present. In the context of bispidine building blocks for combinatorial library construction, the Cbz/Boc pair provides the two most common orthogonal carbamate protecting group strategies, with Cbz being preferred when hydrogenolysis-compatible substrates are employed [1].

Protecting group orthogonality Solid-phase synthesis Sequential functionalization

Scaffold Regiochemistry: 3,7-Diazabicyclo[3.3.1]nonane vs. 3,6-Diazabicyclo[3.2.2]nonane Backbone Geometry

The 3,7-diazabicyclo[3.3.1]nonane scaffold of the target compound provides a different N–N spatial arrangement compared to the regioisomeric 3,6-diazabicyclo[3.2.2]nonane (benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate, CAS 1251013-17-8, MW 260.34 g/mol) . Despite identical molecular formula (C15H20N2O2) and molecular weight, the different bridge lengths in the bicyclic framework produce distinct N–N distances and bite angles that govern metal ion coordination geometry. Bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffolds enforce trigonal prismatic or trigonal bipyramidal geometries for hexa- and pentacoordinate complexes, respectively [1], whereas the 3,6-diazabicyclo[3.2.2]nonane scaffold imposes different coordination constraints due to its altered bridgehead spacing. The 3,7-system has been extensively validated for generating Cu(II) complexes with stability constants reaching logK = 16.3 for optimized hexadentate derivatives [2].

Chelation geometry Metal complex stability Structure-activity relationship

Conformational Control and Kinetic Inertness: Impact of N3-Carboxylate Substitution on Bispidine Chair-Chair vs. Boat-Chair Equilibrium

The presence of an N3-carboxylate substituent, as in benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, has been shown to directly influence bispidine conformation, which in turn governs thermodynamic stability and kinetic inertness of metal complexes [1]. Specifically, only the chair-chair conformation of bispidine allows for favorable kinetic inertness and relaxivity in Mn²⁺ complexes, and this conformation is accessible only for ligands without N3-appended carboxylates [1]. For Tb(III) octadentate bispidine complexes, the chair-chair conformer (H₄L₂, with picolinate arms) displayed remarkable kinetic inertness with no measurable dissociation over two months in mouse serum at 10⁻⁵ M, and only 7% dissociation after two months in the presence of 50-fold excess Zn(II) at pH 7.4 [2]. In contrast, the boat-chair conformer (H₆L₁) was significantly less inert, emphasizing that ligand conformation—driven by N3/N7 substitution pattern—directly controls complex dissociation kinetics [2].

MRI contrast agents Kinetic inertness Ligand design

Bispidine Scaffold Basicity and Rigidity: Benzyl Bispidine as a Quantitative Sparteine Replacement

The bispidine scaffold, including benzyl-substituted derivatives, has been quantitatively compared to the natural alkaloid (−)-sparteine as a ligand for organocatalytic ring-opening polymerization (ROP) [1]. The dibenzyl-functionalized bispidine was designed with identical backbone rigidity and similar basicity (pKa = 21.25 for dibenzyl-bispidine vs. pKa = 21.66 for (−)-sparteine, measured as the pKa of the conjugate acid in acetonitrile) [1]. This near-identical basicity, combined with the rigid scaffold enforcing close proximity of the two tertiary amine lone pairs, resulted in the bispidine derivative functioning as an efficient sparteine replacement in thiourea-amine bifunctional ROP catalysis [1]. The rigid bispidine backbone, unlike flexible diamine analogs, preorganizes the amine donors for simultaneous substrate activation, a property that is preserved in the mono-Cbz derivative and can be further exploited after N7 functionalization.

Organocatalysis Ring-opening polymerization Ligand basicity

Molecular Properties Differentiation: LogP and Hydrogen Bond Profile of Cbz-Protected vs. N-Benzyl Bispidine

Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (Cbz-protected) is differentiated from the simpler N-benzyl bispidine (3-benzyl-3,7-diazabicyclo[3.3.1]nonane, CAS 69407-32-5) by the presence of the carbamate carbonyl, which alters the hydrogen bond profile and lipophilicity [1]. The Cbz derivative contains 3 hydrogen bond acceptors (two from the carbamate oxygens plus one from the free N7 amine) and can act as 1 hydrogen bond donor (free N7 NH), whereas N-benzyl bispidine provides only 2 hydrogen bond acceptors (both tertiary amines) and 1 hydrogen bond donor (N7 NH) [1]. For the related tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, the ACD/LogP is calculated as 3.01 ; the Cbz analog is expected to have a slightly lower LogP due to the aromatic ring contribution being partially offset by the more polar carbamate moiety. These differences in hydrogen bond capacity and lipophilicity directly affect passive membrane permeability, solubility, and target binding when the compound or its derivatives are used in biological assays.

Drug-likeness Physicochemical profiling Medicinal chemistry

Validated Application Scenarios for Benzyl 3,7-Diazabicyclo[3.3.1]nonane-3-carboxylate Based on Quantitative Differentiation Evidence


Sequential Orthogonal Functionalization in Bispidine-Based Combinatorial Library Synthesis

In parallel solution-phase combinatorial library construction, the mono-Cbz-protected bispidine serves as a core building block enabling sequential N7 acylation or alkylation followed by Cbz hydrogenolysis to liberate N3 for a second diversification step [1]. This orthogonal strategy exploits the Cbz group's stability to the basic or neutral conditions used for N7 functionalization, which would cleave a Boc group under acidic workup. The approach has been validated in the synthesis of 3,4,7-trisubstituted bispidine libraries where N3, N7, and C9 positions were independently diversified, yielding compound collections with three points of diversity [1]. The Cbz protection is essential for this workflow because it survives the acylation conditions used for N7 derivatization while being cleanly removed by hydrogenolysis without affecting the newly installed N7 substituents.

Metal Chelator Precursor for Cu(II)-Based Radiopharmaceuticals and MRI Contrast Agents

The bispidine scaffold, after appropriate N3/N7 functionalization, generates ligands that form Cu(II) complexes with stability constants competitive with macrocyclic chelators (logK = 16.3 for hexadentate bispidine L1) [1]. The mono-Cbz intermediate allows for sequential introduction of different donor arms (e.g., picolinate, phosphonate, or acetate groups) at N3 and N7, enabling fine-tuning of complex stability, kinetic inertness, and coordination geometry [2]. The chair-chair conformation—required for high kinetic inertness—is influenced by N3 substitution [3], making the choice of N3 protecting group strategy critical. The Cbz group allows for late-stage deprotection and functionalization of N3 without exposing acid-sensitive donor arms that may already be installed at N7.

Synthetic Sparteine Analog for Organocatalytic Ring-Opening Polymerization

Dibenzyl-bispidine, synthesized via functionalization of a mono-protected bispidine intermediate analogous to benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, has been demonstrated as an efficient replacement for (−)-sparteine in thiourea-catalyzed ROP of lactide, providing a synthetic alternative to the supply-constrained natural product with identical backbone rigidity and near-identical basicity (dibenzyl-bispidine pKa = 21.25 vs. (−)-sparteine pKa = 21.66, measured in MeCN) [1]. The mono-Cbz bispidine offers an entry point for synthesizing unsymmetrically N,N'-disubstituted bispidine catalysts where the two nitrogen substituents are differentiated, potentially enabling catalyst tuning not accessible with the symmetrically disubstituted sparteine.

Medicinal Chemistry Lead Scaffold Requiring Defined Physicochemical Properties

Bispidine-based compounds have demonstrated antiplatelet activity with dual mechanism (collagen and U46619-induced platelet aggregation inhibition), with specific derivatives (compound 4j) showing antithrombotic efficacy superior to aspirin and clopidogrel in murine models [1]. The bispidine scaffold has also been explored as an allosteric AMPA receptor modulator for neurodegenerative disease indications [2]. In both contexts, the Cbz-mono-protected building block enables systematic structure-activity relationship (SAR) exploration by allowing independent variation of N3 and N7 substituents while providing an intermediate LogP (~2.5–3.0) and hydrogen bond profile (HBA = 3, HBD = 1) distinct from both more lipophilic N-benzyl analogs and more polar unprotected bispidine.

Quote Request

Request a Quote for Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.